(R)-Albuterol-d9 Hydrochloride
Description
Properties
Molecular Formula |
C₁₃H₁₃D₉ClNO₃ |
|---|---|
Molecular Weight |
284.83 |
Synonyms |
(α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d9 Hydrochloride; (-)-Salbutamol-d9 Hydrochloride; (R)-Salbutamol-d9 Hydrochloride; Levalbuterol-d9 Hydrochloride; Levosalbutamol-d9 Hydrochloride; Xopenex-d9; _x000B_ |
Origin of Product |
United States |
Stereoselective Synthesis of Deuterated Albuterol Analogs
Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The introduction of deuterium into a target molecule can be achieved through various methods, but for a complex structure like (R)-Albuterol-d9, the strategy must ensure both regioselectivity and high levels of deuterium incorporation. researchgate.net The primary kinetic isotope effect associated with the increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is a key driver for developing such deuterated active pharmaceutical ingredients (APIs). nih.govrti.org
For (R)-Albuterol-d9, where the deuterium label is exclusively located on the tert-butyl group, the most effective and scalable regioselective strategy is the use of a pre-labeled synthetic building block. Direct hydrogen-isotope exchange (H/D exchange) on the final albuterol molecule is generally not feasible for this purpose, as it would be difficult to control and would likely lead to deuterium incorporation at various positions, including the aromatic ring and hydroxyl groups, while failing to label the chemically robust C-H bonds of the tert-butyl group.
The preferred method is therefore a convergent synthesis that utilizes tert-butylamine-d9 as a key precursor. This approach guarantees that the nine deuterium atoms are precisely located on the terminal alkyl group, avoiding the need for complex and potentially unselective deuteration steps late in the synthesis. This "deuterated pool" approach is a common and reliable methodology for the preparation of deuterated APIs in industrial settings. nih.gov
Achieving the correct stereochemistry of the final compound is critical, as the pharmacological activity of albuterol resides almost exclusively in the (R)-enantiomer. atsjournals.org The synthesis of the chiral center is typically accomplished independently of the deuteration step. Two primary stereoselective strategies are employed:
Asymmetric Reduction: This is a highly efficient method for establishing the chiral center. The synthesis involves the reduction of a prochiral ketone precursor, such as a protected α-bromoacetophenone derivative or an α-ketoimine. core.ac.uk The use of a chiral catalyst, for instance, a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst), guides the reducing agent (e.g., borane dimethyl sulfide complex) to attack the carbonyl group from a specific face, yielding the (R)-alcohol with high enantiomeric excess (e.e.). core.ac.ukgoogle.com
Chiral Resolution: An alternative approach involves the synthesis of a racemic intermediate, which is then separated into its constituent enantiomers. For albuterol precursors, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-O-toluoyltartaric acid or (+)-di-O-benzoyltartaric acid. core.ac.uk The diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired (R)-diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically pure precursor.
Synthesis Pathways for (R)-Albuterol-d9 Hydrochloride Precursors
The synthesis of (R)-Albuterol-d9 hinges on the preparation and coupling of two key precursors: a chiral, protected aromatic epoxide or α-halohydrin, and the isotopically labeled amine, tert-butylamine-d9.
While the final coupling step to form the albuterol backbone is typically a reductive amination or direct alkylation, acylation reactions are fundamental in the synthesis of the necessary precursors. The synthesis of the crucial deuterated building block, tert-butylamine-d9, can be envisioned through pathways that utilize acylation. One plausible route begins with deuterated acetone (acetone-d6), which can be used to construct the perdeuterated tert-butyl framework.
A modified Ritter reaction provides a pathway where a deuterated tertiary alcohol (tert-butanol-d10), derived from acetone-d6, reacts with a nitrile source in the presence of a strong deuterated acid to form a deuterated N-tert-butyl amide intermediate. Subsequent hydrolysis of this amide yields the target tert-butylamine-d9. Acylation is also employed to install protecting groups on the phenolic and benzylic hydroxyls of the aromatic precursor to prevent unwanted side reactions during the synthesis.
In the context of synthesizing (R)-Albuterol-d9, reductive methodologies are central to the key C-N bond-forming step that joins the deuterated amine to the chiral aromatic core. Reductive amination is one of the most widely used methods for amine synthesis in the pharmaceutical industry due to its efficiency and operational simplicity. nih.govresearchgate.netorganic-chemistry.org
This process involves the reaction of a ketone precursor with the deuterated primary amine (tert-butylamine-d9) to form an intermediate imine or iminium ion, which is then reduced in situ to the final secondary amine. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of conditions. organic-chemistry.orgnih.gov
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Common, inexpensive reagent. Can also reduce the starting ketone if conditions are not optimized. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | More selective for the iminium ion over the ketone; effective at mildly acidic pH. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Mild and highly selective reagent, effective for a wide range of substrates. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | Uses hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂). Can be highly effective but may require pressure equipment and can sometimes lead to debenzylation of protecting groups. google.com |
The most common pathway involves the reaction of an enantiomerically pure, protected α-bromo ketone with tert-butylamine-d9. The amine displaces the bromide to form an α-aminoketone intermediate, which is then stereoselectively reduced. Alternatively, direct reductive amination of a protected keto-aldehyde precursor with tert-butylamine-d9 and a reducing agent like sodium borohydride can form the desired backbone. core.ac.ukorganic-chemistry.org
Optimization of Synthetic Routes for Research-Scale Production
Transitioning a synthetic route from discovery to research-scale production requires careful optimization to ensure robustness, scalability, and consistent product quality. researchgate.net For this compound, optimization focuses on three key areas: chemical yield, enantiomeric purity, and isotopic incorporation.
Yield Optimization: Standard parameters such as reaction temperature, concentration, stoichiometry of reagents, and reaction time are systematically varied to maximize the output of each synthetic step. The choice of protecting groups for the phenolic hydroxyls is critical to prevent side reactions and ensure high recovery after deprotection.
Enantiomeric Purity: The stereochemical outcome must be consistently high (>99% e.e.). If using an asymmetric reduction, catalyst loading, temperature, and choice of solvent can significantly impact enantioselectivity. google.com For chiral resolutions, optimization involves screening different solvents and crystallization conditions to maximize the recovery of the desired diastereomeric salt in high purity. core.ac.uk
Isotopic Purity: Achieving high deuterium incorporation (>99%) is paramount. nih.gov This requires the use of starting materials with the highest possible isotopic enrichment (e.g., tert-butylamine-d9). Reaction conditions must be selected to avoid any H/D back-exchange. For instance, the use of protic solvents (like methanol or water) in certain steps should be carefully evaluated or replaced with their deuterated counterparts if exchange is a risk.
Exploration of Reaction Conditions and Reagent Selection
The stereoselective synthesis of this compound hinges on a meticulously planned sequence of reactions, each with optimized conditions and carefully selected reagents to ensure high enantiomeric purity and efficient incorporation of the deuterium label.
A pivotal step in this synthesis is the asymmetric epoxidation of a suitable styrene precursor to generate a chiral epoxide. One effective precursor is 3-acetoxymethyl-4-acetyloxystyrene. researchgate.net The enantioselective epoxidation of this compound can be achieved using a chiral catalyst system. For instance, a chiral camphyl β-diketone iron complex has been demonstrated to effectively catalyze this transformation, yielding (R)-3-acetoxymethyl-4-acetyloxy styrene oxide with good yield and high enantioselectivity. researchgate.net
The following table outlines typical reagents and catalysts involved in the initial stages of the synthesis leading to the chiral epoxide intermediate.
| Step | Reactant | Reagent/Catalyst | Product |
| Acetylation | 4-hydroxy-3-(hydroxymethyl)benzaldehyde | Acetic anhydride | 4-acetoxy-3-(acetoxymethyl)benzaldehyde |
| Wittig Reaction | 4-acetoxy-3-(acetoxymethyl)benzaldehyde | Methyltriphenylphosphonium bromide, n-Butyllithium | 3-acetoxymethyl-4-acetyloxystyrene |
| Asymmetric Epoxidation | 3-acetoxymethyl-4-acetyloxystyrene | Chiral camphyl β-diketone iron complex, Oxidant | (R)-3-acetoxymethyl-4-acetyloxy styrene oxide |
The subsequent and most critical step for introducing the isotopic label is the ring-opening of the chiral epoxide. This is accomplished by reaction with d9-tert-butylamine ((CD₃)₃CNH₂). This commercially available deuterated reagent serves as the source of the nine deuterium atoms, which are all located on the tert-butyl group of the final product. The nucleophilic attack of the amine on the epoxide ring is a well-established method for the synthesis of β-amino alcohols. researchgate.net
The reaction is typically carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent, and may be heated to facilitate the reaction. The regioselectivity of the ring-opening is crucial, with the amine preferentially attacking the less sterically hindered carbon of the epoxide ring.
The final steps of the synthesis involve the deprotection of the acetyl groups and the formation of the hydrochloride salt. The acetyl protecting groups can be removed under basic or acidic conditions. Finally, treatment with hydrochloric acid yields the desired this compound.
Purification and Isolation Techniques for Labeled Products
The purification and isolation of the final labeled product, this compound, are critical to ensure its suitability for its intended applications, which demand high chemical and isotopic purity. A multi-step purification strategy is typically employed to remove unreacted starting materials, byproducts, and any potential isomeric impurities.
Initial purification of the crude product after the final reaction step often involves extraction and washing to remove the bulk of impurities. This is followed by more rigorous purification techniques.
Crystallization is a primary method for purifying the final hydrochloride salt. The choice of solvent system is critical for effective crystallization. A common approach involves dissolving the crude product in a suitable solvent, such as ethanol, and then inducing crystallization by the addition of a less polar co-solvent, like ethyl acetate or diethyl ether. google.com Cooling the solution can further enhance the yield of the crystalline product. This process is often repeated to achieve the desired level of purity.
Chromatographic techniques are also instrumental in the purification of isotopically labeled compounds. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product from closely related impurities. Chiral HPLC can be employed to verify the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.
The following table summarizes the key purification and analytical techniques used for this compound.
| Technique | Purpose | Typical Conditions/Mobile Phase |
| Crystallization | Bulk purification of the hydrochloride salt | Ethanol/Ethyl Acetate or Ethanol/Diethyl Ether |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of impurities | Reversed-phase columns with acetonitrile/water or methanol/water gradients containing an acidic modifier. |
| Chiral HPLC | Determination of enantiomeric purity | Chiral stationary phases (e.g., polysaccharide-based) with suitable mobile phases. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of isotopic enrichment | ¹H NMR and ¹³C NMR to confirm the chemical structure. The absence of signals corresponding to the tert-butyl protons in ¹H NMR confirms high deuterium incorporation. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic distribution | Electrospray ionization (ESI) or other soft ionization techniques to determine the mass of the molecular ion and confirm the presence of nine deuterium atoms. |
Through a combination of these purification and analytical methods, this compound can be isolated with high chemical, enantiomeric, and isotopic purity, making it a valuable tool for advanced pharmaceutical research.
Advanced Analytical Methodologies and Quantitative Applications
Mass Spectrometry-Based Quantification of (R)-Albuterol-d9 Hydrochloride
Mass spectrometry (MS) has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its inherent selectivity, sensitivity, and speed. When coupled with chromatographic separation techniques, MS allows for the reliable measurement of analytes like this compound at very low concentrations.
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. It is the most widely used method for the bioanalysis of albuterol enantiomers. A typical LC-MS/MS method involves sample extraction from a biological matrix (e.g., plasma, urine), chromatographic separation of the analyte from other components, ionization of the analyte, and subsequent detection by the mass spectrometer. pharmacophorejournal.com The use of a stable isotope-labeled internal standard, such as this compound, is recommended to correct for variability during sample preparation and analysis. nih.govfda.gov
The key challenge in the analysis of albuterol is the separation of its two enantiomers, (R)-Albuterol and (S)-Albuterol. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. mdpi.com
Several types of CSPs have been successfully employed for the chiral separation of albuterol. Macrocyclic glycopeptide antibiotic-based columns, such as those using teicoplanin or vancomycin, are particularly effective. nih.govresearchgate.net The optimization of the mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile), acidic/basic additives (e.g., formic acid, acetic acid, ammonia), and buffers (e.g., ammonium formate), is crucial for achieving adequate resolution between the enantiomers. nih.govresearchgate.net For example, a mobile phase consisting of methanol, acetic acid, and ammonia has been used with a teicoplanin-based stationary phase for effective separation. nih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Column | Teicoplanin-based stationary phase | Chirobiotic T column |
| Mobile Phase | Methanol, acetic acid, and 28% (w/v) ammonia (1000:5:1, v/v/v) nih.gov | Methanol, 0.02% formic acid, and 0.1% ammonium formate nih.gov |
| Flow Rate | Not specified | Not specified |
| Retention Time (R)-Albuterol | Not specified | 5.6 min nih.gov |
| Retention Time (S)-Albuterol | Not specified | 5.1 min nih.gov |
| Total Run Time | Not specified | 8 min nih.gov |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantification. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from matrix components.
For albuterol, the protonated molecule [M+H]+ is typically used as the precursor ion. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 9 units higher than that of the unlabeled albuterol due to the nine deuterium (B1214612) atoms. The selection of precursor-to-product ion transitions is a critical step in method development. These transitions are optimized by infusing a standard solution of the analyte and the deuterated internal standard into the mass spectrometer.
The use of a deuterated internal standard like this compound is advantageous because its chemical and physical properties are nearly identical to the analyte, causing it to co-elute chromatographically. bioanalysis-zone.com However, its mass is different, allowing for separate detection by the mass spectrometer. This co-elution ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
|---|---|---|---|
| Albuterol | 240.2 pharmacophorejournal.compharmacophorejournal.com | 148.4 pharmacophorejournal.compharmacophorejournal.com | Positive Electrospray Ionization (ESI+) |
| Albuterol-d9 (Internal Standard) | 249.2 (Calculated) | Not specified | Positive Electrospray Ionization (ESI+) |
While LC-MS/MS is more common for albuterol analysis, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative approach. GC-MS often requires derivatization of polar analytes like albuterol to increase their volatility and thermal stability. A common derivatization method is silylation, which converts the hydroxyl and amine groups into trimethylsilyl (TMS) ethers and amines.
In a GC-MS method for albuterol, a deuterated analogue such as albuterol-d3 is used as the internal standard. nih.gov The quantification is performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions corresponding to the derivatized analyte and internal standard. For instance, the [MH]+ ions from the tri-TMS derivatives of albuterol (m/z 456) and the (2H3)albuterol internal standard (m/z 459) can be monitored. nih.gov This technique has demonstrated high sensitivity, with lower limits of quantitation in the sub-ng/mL range. nih.gov While effective, the need for derivatization can add complexity and potential variability to the analytical workflow compared to LC-MS/MS.
The fundamental role of an internal standard (IS) in a bioanalytical method is to compensate for the variability inherent in sample processing and analysis. fda.gov An ideal IS should be a stable isotope-labeled version of the analyte, as it shares nearly identical physicochemical properties, extraction recovery, and chromatographic behavior. bioanalysis-zone.com
This compound serves as an excellent internal standard for the quantification of (R)-Albuterol for several key reasons:
Correction for Matrix Effects : Biological matrices like plasma can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the MS source. Since the deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for an accurate ratio-based calculation of the analyte's concentration. nih.gov
Compensation for Procedural Losses : During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. By adding the IS at the beginning of the process, any losses will affect both the analyte and the IS to the same extent, and the ratio will remain constant.
The stability of the deuterium label is crucial; there should be no H/D exchange during sample processing and analysis. The high isotopic purity of this compound is also important to prevent any contribution to the analyte's signal. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Enantioselective Analysis of Albuterol and its Deuterated Forms
The study of the enantioselective disposition of chiral drugs is critical for understanding their pharmacokinetics and pharmacodynamics. nih.gov For albuterol, the (R)-enantiomer is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer is less active and may contribute to adverse effects. Therefore, analytical methods must be able to distinguish and quantify each enantiomer separately.
Enantioselective analysis, as described in the LC-MS/MS section, relies on chiral chromatography to separate the enantiomers before their detection by the mass spectrometer. These methods have revealed significant enantioselectivity in the disposition of albuterol. nih.gov Studies have shown that after administration of racemic albuterol, the plasma concentrations of the (S)-enantiomer can be substantially higher than those of the active (R)-enantiomer. This highlights the importance of using enantioselective assays in clinical and pharmacokinetic studies to accurately relate drug concentrations to therapeutic effects. nih.gov
The same enantioselective methods used for albuterol can be applied to its deuterated forms. When this compound is used as an internal standard for the quantification of (R)-Albuterol, the chiral chromatographic system will separate it from any potential (S)-Albuterol-d9 impurity. This ensures that the internal standard signal is specific to the R-enantiomer, maintaining the accuracy of the enantioselective quantification. The ability to perform such precise, enantioselective analysis is fundamental to the modern development and evaluation of chiral drugs like albuterol.
Chiral Chromatography Techniques for Stereoisomer Resolution
The differential pharmacological activity between the (R)- and (S)-enantiomers of albuterol necessitates the use of analytical methods capable of resolving these stereoisomers. researchgate.net The (R)-isomer is responsible for the therapeutic bronchodilating effects, while the (S)-isomer is associated with potential adverse effects and is metabolized more slowly. researchgate.net Chiral high-performance liquid chromatography (HPLC) is the predominant technique for achieving this separation.
The resolution of albuterol enantiomers is typically accomplished using chiral stationary phases (CSPs). These are specialized HPLC column materials that create a chiral environment, allowing for differential interaction with the enantiomers. Common CSPs that have been successfully employed for albuterol include those based on macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, as well as polysaccharide-based phases like amylose derivatives. researchgate.netmdpi.com
For instance, studies have demonstrated that a vancomycin-based Chirobiotic V column can achieve effective separation of albuterol enantiomers. researchgate.net Similarly, teicoplanin-based columns are frequently used for the chiral separation of both albuterol and its sulfoconjugated metabolites in biological matrices like urine. mdpi.com The mobile phase composition, which typically consists of a polar organic solvent like methanol with additives such as formic acid or ammonium formate, is systematically optimized to achieve the best resolution and peak shape. mdpi.comnih.gov
In quantitative methods, this compound is introduced into the sample as an internal standard. It co-elutes with the unlabeled (R)-albuterol, but due to its higher mass, it is detected on a separate mass channel by a tandem mass spectrometer (MS/MS). This allows for precise quantification of the (R)-albuterol in the sample by calculating the ratio of the analyte peak area to the internal standard peak area.
Table 1: Chiral HPLC Columns for Albuterol Enantiomer Separation
| Chiral Stationary Phase (CSP) | Column Example | Application | Reference |
| Vancomycin | Chirobiotic V | Separation of Albuterol enantiomers | researchgate.net |
| Teicoplanin | Chirobiotic T | Separation of Albuterol enantiomers in dog plasma | nih.gov |
| Teicoplanin-based | Multiple | Separation of Albuterol and its sulfated metabolites in urine | mdpi.com |
| Amylose derivative | Chiralpak AD | Separation of Bambuterol (related compound) enantiomers | researchgate.net |
Validation of Analytical Methods for Accuracy and Precision in Research Matrices
For research findings to be considered reliable and reproducible, the analytical methods used must undergo a rigorous validation process. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. For quantitative analysis of (R)-albuterol using this compound as an internal standard in various research matrices (e.g., plasma, urine, cell culture media), validation is typically performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). nih.govwoah.orgnih.gov
Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. woah.org In LC-MS/MS methods, this is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated, and the coefficient of determination (r²) is expected to be close to 1.0. woah.orgnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.govwoah.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netwoah.org
Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals (e.g., freeze-thaw cycles, room temperature stability). woah.org
Research has demonstrated the successful validation of such methods. For example, a high-throughput chiral analysis of albuterol in dog plasma using an on-line sample extraction method coupled with chiral LC-MS/MS was validated over a linear dynamic range of 2.5 to 2500 nM for both enantiomers. nih.gov The intraday accuracy for the (R)-isomer ranged from 94-103% with precision (%CV) from 3.6-12%. nih.gov Another sensitive LC-MS/MS method for albuterol in cell culture media was validated over a concentration range of 10-2000 nM. fda.gov
Table 2: Example Validation Parameters for Albuterol Quantification
| Parameter | Matrix | Analytical Technique | Finding | Reference |
| Linearity Range | Dog Plasma | LC-MS/MS | 2.5 - 2500 nM | nih.gov |
| Accuracy (Intraday) | Dog Plasma | LC-MS/MS | 94 - 103% for (R)-isomer | nih.gov |
| Precision (Intraday, %CV) | Dog Plasma | LC-MS/MS | 3.6 - 12% for (R)-isomer | nih.gov |
| Lower Limit of Quantitation (LLOQ) | Dog Plasma | LC-MS/MS | 2.5 nM | nih.gov |
| Linearity Range | Cell Culture Media | LC-MS/MS | 10 - 2000 nM | fda.gov |
| Limit of Detection (LOD) | Pork Meat | UPLC-MS/MS | 0.014–0.033 ng/g | researchgate.net |
| Limit of Quantitation (LOQ) | Pork Meat | UPLC-MS/MS | 0.035–0.070 ng/g | researchgate.net |
Spectroscopic Characterization of Deuterated Albuterol for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure and isotopic purity of this compound. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are primary methods used for this purpose.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm the successful incorporation of the deuterium atoms. The molecular weight of this compound is 284.83 g/mol , which is higher than its non-deuterated counterpart due to the nine deuterium atoms replacing nine protium atoms. lgcstandards.com In mass spectrometry, typically using electrospray ionization (ESI), the compound is ionized, often forming a protonated molecule [M+H]+. For (R)-Albuterol-d9, the expected precursor ion would show a mass-to-charge ratio (m/z) corresponding to the increased molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting product ions can be analyzed to confirm the location of the deuterium labels on the tert-butyl group. For example, a characteristic fragment of albuterol is the loss of the tert-butyl group, and for the d9 analog, this fragment would have a mass consistent with a deuterated tert-butyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of a molecule. While ¹H NMR is used for standard albuterol, ²H (Deuterium) NMR is particularly useful for analyzing deuterated compounds. wikipedia.org
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the nine protons of the tert-butyl group in standard albuterol would be absent or significantly diminished. This absence provides strong evidence of successful deuteration at that position.
²H NMR: A ²H NMR experiment would show a signal in the region corresponding to the tert-butyl group, directly confirming the presence and chemical environment of the deuterium atoms. wikipedia.org Because deuterium has a different nuclear spin (spin=1) compared to protium (spin=1/2), the appearance of the signal and the instrumentation are different, but it provides unambiguous proof of isotopic labeling. wikipedia.org
¹³C NMR: The ¹³C NMR spectrum would also be affected. The carbon atoms attached to deuterium will exhibit coupling to deuterium (C-D coupling), and the signals may be split into multiplets. Furthermore, the relaxation times of these carbons will be altered.
Table 3: Spectroscopic Data for this compound
| Property | Value/Technique | Purpose | Reference |
| Molecular Formula | C₁₃H₁₃D₉ClNO₃ | Describes the elemental composition | lgcstandards.com |
| Molecular Weight | 284.83 g/mol | Confirms mass increase due to deuteration | lgcstandards.com |
| Mass Spectrometry | ESI-MS/MS | Confirms molecular weight and isotopic incorporation | massbank.eu |
| ¹H NMR | Spectroscopy | Verifies absence of protons at deuterated positions | libretexts.org |
| ²H NMR | Spectroscopy | Directly detects deuterium atoms and their environment | wikipedia.org |
Mechanistic Pharmacological and Receptor Level Investigations
In Vitro Receptor Binding Affinity Studies of (R)-Albuterol
The stereoselectivity of the β2-adrenergic receptor is a key determinant of the pharmacological activity of albuterol enantiomers. In vitro studies have consistently demonstrated significant differences in the binding affinity of (R)- and (S)-albuterol for these receptors.
The therapeutic effects of racemic albuterol are attributed to (R)-albuterol, which functions as the active component, while (S)-albuterol is considered the distomer. nih.gov Studies have shown that (R)-albuterol binds to the β2-adrenergic receptor with a significantly greater affinity than its (S)-counterpart. nih.govnih.gov This stereospecificity is profound, with the binding affinity of (R)-albuterol being approximately 100 times greater than that of (S)-albuterol. Consequently, (S)-albuterol was long considered to be biologically inert as it does not activate β2-adrenoceptors or alter their activation by (R)-albuterol. nih.gov The primary bronchodilatory action of albuterol is therefore exclusively due to the (R)-enantiomer. nih.gov In contrast, (S)-albuterol has been investigated for distinct pharmacological properties that are not related to β2-adrenoceptor activation, such as potentially intensifying bronchoconstrictor responses. nih.gov
Detailed kinetic (association rate constant, k_on; dissociation rate constant, k_off) and equilibrium (equilibrium dissociation constant, K_d; maximum binding capacity, B_max) binding parameters for (R)-Albuterol-d9 Hydrochloride are not extensively detailed in publicly available literature. However, the disparity in affinity between the enantiomers is well-documented. The higher affinity of (R)-albuterol for the β2-adrenergic receptor translates to a lower equilibrium dissociation constant (K_d) compared to the (S)-enantiomer, indicating a more stable drug-receptor complex.
While specific numerical values for the kinetic and equilibrium constants are not consistently reported, the functional consequences of these binding differences are clear. The high affinity of (R)-albuterol ensures efficient receptor occupancy and activation at therapeutic concentrations, leading to its potent bronchodilator effects. nih.gov
| Enantiomer | Relative Binding Affinity | Primary Activity at β2-Adrenergic Receptor |
|---|---|---|
| (R)-Albuterol | High (~100-fold greater than (S)-Albuterol) | Agonist (responsible for bronchodilation) nih.govnih.gov |
| (S)-Albuterol | Low / Markedly Less nih.govnih.gov | Inactive / Does not activate receptor nih.gov |
Cellular Signaling Pathway Elucidation
The interaction of (R)-albuterol with the β2-adrenergic receptor initiates a cascade of intracellular events, primarily mediated by the adenylyl cyclase pathway. This signaling cascade is the foundation of its smooth muscle relaxant properties.
(R)-albuterol is a selective β2-adrenergic receptor agonist. mdpi.com The β2-adrenergic receptor is a G-protein-coupled receptor that, upon agonist binding, couples with a stimulatory G-protein (Gs). mdpi.com This activation of the Gs protein, in turn, stimulates the enzyme adenylyl cyclase. mdpi.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). mdpi.com The binding of (R)-albuterol to the β2-receptor therefore leads to a significant increase in the intracellular concentration of cAMP. mdpi.com This increase in cAMP is a critical step in the signal transduction pathway that mediates the pharmacological effects of (R)-albuterol. nih.gov
The elevated levels of intracellular cAMP act as a second messenger, activating cAMP-dependent protein kinase A (PKA). mdpi.com PKA then phosphorylates several target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and ultimately, muscle relaxation. mdpi.com
One of the key mechanisms by which (R)-albuterol promotes smooth muscle relaxation is through the modulation of intracellular calcium (Ca²⁺). In contrast to (S)-albuterol, which has been shown to increase intracellular Ca²⁺ levels, (R)-albuterol contributes to a decrease in these levels. nih.gov This reduction in intracellular Ca²⁺ opposes the contractile stimuli and is a central element in the bronchodilatory effect. The capacity of (S)-albuterol to elevate intracellular Ca²⁺ may counteract the effects of (R)-albuterol's activation of adenylyl cyclase. nih.gov
Modulation of Ion Channels by Beta-Adrenergic Receptor Agonists
The signaling cascade initiated by β2-adrenergic receptor agonists like (R)-albuterol also extends to the modulation of various ion channels in the cell membrane, which plays a role in smooth muscle relaxation. Activation of PKA by cAMP can lead to the phosphorylation and opening of large-conductance calcium-activated potassium (BKCa) channels. mdpi.com The opening of these channels allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the smooth muscle cell less excitable and contributes to relaxation.
Anti-inflammatory and Immunomodulatory Effects at the Cellular Level
(R)-Albuterol, the pharmacologically active enantiomer of albuterol, demonstrates notable anti-inflammatory and immunomodulatory properties at the cellular level, distinct from its primary bronchodilatory function. These effects are mediated through its interaction with β2-adrenergic receptors present on the surface of various immune and structural cells within the airways. Activation of these receptors initiates a signaling cascade that can modulate inflammatory responses. Research indicates that (R)-Albuterol can suppress the production and release of pro-inflammatory mediators, a mechanism that involves the inhibition of key transcription factors like NF-κB, which governs the expression of numerous inflammatory genes northwestern.edunih.gov.
Table 1: Impact of (R)-Albuterol on Inflammatory Mediators
| Mediator / Pathway | Effect of (R)-Albuterol | Mechanism / Context | Source |
|---|---|---|---|
| NF-κB | Inhibition / Decreased Activity | Observed in activated T-lymphocytes and airway epithelial cells. northwestern.edunih.gov | northwestern.edunih.gov |
| Inflammatory Cytokines | Decreased Secretion | Observed in activated T-lymphocytes. nih.gov | nih.gov |
| GM-CSF | Attenuated Release | Suppression of cytokine-induced GM-CSF from airway epithelial cells. nih.gov | nih.gov |
| Mast Cell Mediators | Inhibition of Release | General effect of β2-agonists on activated mast cells. atsjournals.orgnih.gov | atsjournals.orgnih.gov |
| Eosinophil Granular Proteins | Inhibition of Secretion | General effect of beta-agonists on eosinophils. nih.gov | nih.gov |
Detailed investigations have elucidated the specific effects of (R)-Albuterol on key immune cell populations involved in allergic inflammation. The response varies between cell types, highlighting a complex immunomodulatory role.
Mast Cells : As primary effector cells in allergic reactions, mast cell stabilization is a key anti-inflammatory target. Increased cyclic AMP concentrations resulting from β2-receptor activation are associated with the inhibition of mediator release from mast cells in the airways nih.gov. In comparative studies, (R)-Albuterol was shown to have no effect on mediator release from unstimulated murine mast cells nih.govmdpi.com. This is in stark contrast to its counterpart, (S)-Albuterol, which has been demonstrated to increase the production and release of histamine (B1213489) and interleukin-4 (IL-4) from stimulated mast cells, suggesting it may have pro-inflammatory effects mdpi.comfrontiersin.org.
Basophils : Direct research on the effects of (R)-Albuterol on basophils is limited. However, studies on other selective β2-agonists provide insight into the likely effects. The β2-agonist procaterol (B1663013) was found to inhibit human basophil migration induced by IL-8 and C5a in a dose-dependent manner nih.gov. This finding suggests that β2-agonists as a class possess anti-inflammatory actions that extend to modulating basophil trafficking and activity nih.gov.
Eosinophils : Eosinophils are critical players in the pathogenesis of asthma. The effects of (R)-Albuterol on these cells appear multifaceted. In a murine model of allergic pulmonary inflammation, treatment with (R)-Albuterol resulted in a decrease in allergen-induced eosinophils in bronchoalveolar lavage fluid, although the decrease was not statistically significant atsjournals.orgnih.gov. Beta-agonists in general have been noted to inhibit the secretion of granular proteins and superoxide (B77818) from eosinophils nih.gov. Conversely, some clinical studies using racemic albuterol (a mixture of R- and S-isomers) have reported that regular use can enhance the number of sputum eosinophils following an allergen challenge atsjournals.org. This discrepancy may be attributable to the pro-inflammatory effects of the (S)-isomer or potential receptor downregulation with continuous use atsjournals.org.
Lymphocytes : T-lymphocytes orchestrate the inflammatory response in allergic asthma. (R)-Albuterol has demonstrated clear immunomodulatory effects on this cell type. In studies using activated T-cells, (R)-Albuterol administration led to a decrease in the levels of inflammatory cytokines atsjournals.orgnih.gov. This effect is mediated, at least in part, by a reduction in the activity of the pro-inflammatory transcription factor NF-κB nih.gov.
Table 2: Summary of (R)-Albuterol's Effects on Specific Immune Cells
| Immune Cell | Effect of (R)-Albuterol | Key Research Finding | Source |
|---|---|---|---|
| Mast Cells | Inhibits mediator release from activated cells; No effect on unstimulated cells. | Unlike the (S)-isomer, (R)-Albuterol does not promote histamine or IL-4 release. nih.govmdpi.com | nih.govnih.govmdpi.com |
| Basophils | Likely Inhibitory (Inferred) | Other selective β2-agonists inhibit basophil migration. nih.gov | nih.gov |
| Eosinophils | Decreased numbers in lavage fluid (murine model). | A study in mice showed a non-significant decrease in allergen-induced eosinophils. atsjournals.orgnih.gov | nih.govatsjournals.orgnih.gov |
| Lymphocytes (T-cells) | Decreased cytokine secretion and NF-κB activity. | (R)-Albuterol demonstrates clear anti-inflammatory effects on activated T-cells. nih.gov | nih.gov |
Metabolic Pathway Elucidation and Stereoselective Biotransformation Studies
Stereoselective Metabolism of Albuterol Enantiomers
Albuterol is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, its metabolic processing in the human body is highly stereoselective, meaning one enantiomer is metabolized differently, and often more rapidly, than the other. The pharmacologically active enantiomer is (R)-albuterol, also known as levalbuterol (B1212921). Research has consistently shown that this active (R)-enantiomer is preferentially metabolized compared to the (S)-enantiomer. This differential metabolism has significant implications for the pharmacokinetic profile of the drug.
The primary metabolic pathway for albuterol is sulfation, which is the conjugation of a sulfo group to the molecule, primarily at the 4'-hydroxyl group, to form the inactive albuterol-4'-O-sulfate. This biotransformation is a stereoselective process that demonstrates a strong preference for (R)-albuterol. In vitro studies using human cell lines have quantified this preference, showing that the efficiency of sulfation (Vmax/KM) is significantly higher for the (R)-enantiomer. One study reported the efficiency was 7.8-fold greater for (-)-albuterol ((R)-albuterol) compared to (+)-albuterol ((S)-albuterol). This preferential metabolism suggests that when the racemic mixture is administered, the (R)-enantiomer is cleared more rapidly via sulfation.
The enzyme primarily responsible for the sulfation of albuterol is the human cytosolic sulfotransferase SULT1A3. This enzyme is highly expressed in the gastrointestinal tract, particularly the small intestine, as well as the liver. The stereoselective nature of albuterol metabolism is a direct result of the specific action of SULT1A3, which almost exclusively produces (R)-salbutamol-4′-O-sulfate from a racemic substrate. Other sulfotransferase isoforms, such as SULT1A1, SULT1B1, and SULT1C4, have been shown to have negligible activity towards albuterol.
Genetic variations (polymorphisms) in the SULT1A3 gene can lead to the expression of different allozymes with varied enzymatic activity. Studies on these allozymes have shown significant differences in their ability to sulfate (B86663) salbutamol, which can affect the drug's pharmacokinetics in individuals with different genotypes.
| Enantiomer | Apparent KM (μM) | Relative Apparent Vmax | Relative Sulfation Efficiency (Vmax/KM) |
|---|---|---|---|
| (-)-Albuterol ((R)-enantiomer) | 115 | 1.7 | 7.8-fold higher |
| (+)-Albuterol ((S)-enantiomer) | 528 | 1.0 | Baseline |
Data derived from kinetic experiments in cell homogenates.
Impact of Deuterium (B1214612) Labeling on Metabolic Pathways
The use of stable isotope-labeled compounds, such as (R)-Albuterol-d9 Hydrochloride, is a cornerstone of modern drug metabolism research. In this compound, nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This labeling does not alter the fundamental chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tracer for analytical studies.
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). C-D bonds are stronger and are broken more slowly than C-H bonds. If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting it with deuterium can slow down the reaction. This effect can alter the pharmacokinetic profile of a drug by decreasing its rate of metabolic clearance.
While the deuteration in (R)-Albuterol-d9 is on the tert-butyl group, which is not the primary site of sulfation, it could potentially influence enzyme-substrate binding or other metabolic pathways where this part of the molecule is involved. However, specific research quantifying the deuterium isotope effect on the kinetics of albuterol sulfation by SULT1A3 is not extensively documented in publicly available literature. Understanding these effects is crucial for accurately interpreting data from studies using this deuterated analog.
Deuterium-labeled compounds are widely used as tracers in preclinical animal models to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. By administering (R)-Albuterol-d9 and analyzing tissue and fluid samples using mass spectrometry, researchers can precisely track the fate of the parent compound and its metabolites without interference from endogenous molecules. This technique allows for the accurate determination of metabolic pathways and the quantification of metabolite formation. While the methodology is well-established, specific preclinical tracing studies detailing the complete metabolic profile of (R)-Albuterol-d9 have not been widely published.
Identification and Characterization of Novel Metabolites in Research Studies
While sulfation is the predominant metabolic route, recent advanced analytical techniques have enabled the identification of other, less common metabolites. A recent study utilizing ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry identified a total of twelve metabolites of (R)-salbutamol in human urine, plasma, and feces.
Significantly, eight of these twelve metabolites had not been previously reported. This research indicates that the metabolism of (R)-albuterol is more complex than previously understood. The identified biotransformation pathways include not only sulfation but also isomerization, oxidation, reduction, and glucuronidation. The discovery of these novel metabolites provides a more complete picture of the drug's disposition and clearance in humans.
| Metabolic Pathway | Description | Number of Identified Metabolites |
|---|---|---|
| Sulfation | Conjugation with a sulfo group (e.g., albuterol-4'-O-sulfate) | Multiple |
| Glucuronidation | Conjugation with glucuronic acid | Multiple |
| Oxidation | Addition of oxygen or removal of hydrogen | Multiple |
| Reduction | Addition of hydrogen or removal of oxygen | Multiple |
| Isomerization | Conversion to an isomer with a different hydroxyl group position | At least one |
Based on findings from recent human metabolomic studies.
In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies
Detailed in vitro studies are crucial for characterizing the metabolic profile of a new chemical entity. Such studies typically involve the use of human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes to determine the compound's metabolic stability and its potential to cause drug-drug interactions through enzyme induction or inhibition.
In Vitro Metabolic Stability
Metabolic stability assays, commonly performed using human liver microsomes, provide key parameters such as intrinsic clearance (CLint) and half-life (t½). These data are essential for predicting the in vivo hepatic clearance of a drug. For this compound, no published studies were identified that report these parameters. Therefore, a data table summarizing its metabolic stability cannot be generated.
Enzyme Induction/Inhibition
The potential of a drug to induce or inhibit CYP enzymes is a critical aspect of its safety profile, as it can lead to significant drug-drug interactions.
Enzyme Induction: Studies to assess enzyme induction typically measure the increase in the expression or activity of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) in cultured human hepatocytes following exposure to the test compound. The results are often reported as the maximum induction effect (Emax) and the concentration that produces half of the maximal effect (EC50). No such data are publicly available for this compound.
Enzyme Inhibition: Enzyme inhibition studies determine the concentration of a drug that causes a 50% reduction in the activity of a specific CYP enzyme (IC50). This is a key parameter for assessing the risk of clinical drug-drug interactions. Again, a search of the scientific literature did not yield any IC50 values for this compound against major human CYP isoforms.
In the absence of specific experimental data for this compound, it is not possible to provide the requested detailed research findings or data tables. The information presented here is based on the known metabolism of albuterol and the established principles of how deuteration can affect drug metabolism.
Applications in Advanced Biomedical and Environmental Research
Use of (R)-Albuterol-d9 Hydrochloride in Preclinical Pharmacokinetic and Pharmacodynamic Modeling
In preclinical research, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug is paramount. This compound is instrumental in these studies, acting as a stable isotope-labeled internal standard for quantitative analysis. clearsynth.com This allows researchers to accurately determine the concentration of (R)-Albuterol in biological samples, which is essential for developing robust PK/PD models.
Pharmacokinetic studies aim to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Population pharmacokinetic (PPK) models for (R)-Albuterol have been developed to understand its behavior in diverse patient populations, including both pediatric and adult subjects. simulations-plus.com These models have demonstrated that the pharmacokinetics of (R)-Albuterol are linear and can be described by a two-compartment model with first-order absorption and elimination. simulations-plus.comnih.gov Body weight has been identified as a significant covariate influencing both the apparent clearance and the central volume of distribution of the drug. simulations-plus.com
Pharmacodynamic modeling connects drug concentration to its pharmacological effect. For Albuterol, this often involves measuring its bronchodilatory effect, such as the change in Forced Expiratory Volume in one second (FEV1). nih.govfrontiersin.org Studies have utilized a sigmoid maximum effect (Emax) model to characterize the dose-response relationship of Albuterol. nih.govresearchgate.net These models help to quantify the significant interpatient variability in bronchodilator response. nih.govresearchgate.net The use of this compound in such studies ensures the accuracy of the concentration data that underpins these critical models.
Tracer Studies in Animal Models for Drug Disposition and Distribution
Isotopically labeled compounds like this compound are invaluable as tracers in animal models to investigate drug disposition and distribution. These studies provide insights into how the drug moves through and is eliminated from the body, and where it accumulates in different tissues. Animal models, while having limitations in fully replicating human respiratory features, are crucial for initial preclinical assessments. nih.gov
For instance, studies in dogs have utilized (R)-Albuterol to develop sophisticated PK-PD models that can differentiate between gut and lung absorption following nebulized administration. nih.gov These models have supported the hypothesis that a significant portion of the systemic exposure to (R)-Albuterol after nebulization is due to gastrointestinal absorption. nih.gov
Furthermore, research in animal models has been crucial in understanding the distribution of Albuterol enantiomers into specific tissues. For example, studies in mice and rats have demonstrated the enantioselective partitioning of (R)-Albuterol into skeletal and cardiac muscle. nih.gov Such tracer studies are fundamental for understanding the tissue-specific effects and potential off-target actions of the drug.
Investigating Stereoselective Uptake in Specific Tissues (e.g., Muscle Tissue)
The two enantiomers of Albuterol, (R)-Albuterol and (S)-Albuterol, can exhibit different pharmacological and pharmacokinetic properties. imrpress.comnih.gov Research has focused on understanding the stereoselective uptake and disposition of these enantiomers in various tissues, with a particular interest in muscle tissue due to the anabolic potential of β2-adrenergic agonists.
Studies have shown a greater partitioning of the pharmacologically active (R)-Albuterol into both skeletal and cardiac muscle compared to the less active (S)-Albuterol. nih.govnih.gov This enantioselective disposition has been observed in both animal models and humans. nih.govnih.gov For example, in a study involving neonatal mice, the muscle-to-plasma ratio was significantly higher for (R)-Albuterol than for (S)-Albuterol. nih.gov Similarly, an infusion model in rats also demonstrated this stereoselective uptake in both skeletal and cardiac muscle. nih.gov
These findings are significant for understanding the therapeutic effects of Albuterol on muscle, as well as its potential for misuse in sports. nih.gov The use of this compound as an internal standard is critical for the accurate quantification of each enantiomer in these tissue distribution studies.
| Study Model | Tissue | (R)-Albuterol Muscle:Plasma Ratio | (S)-Albuterol Muscle:Plasma Ratio | Reference |
| Neonatal Mice (Oral Dosing) | Skeletal Muscle | 5.7 | 1.7 | nih.gov |
| Rat (Infusion Model) | Skeletal Muscle | 1.2-1.7 | 0.6-0.7 | nih.gov |
| Rat (Infusion Model) | Cardiac Muscle | 4.1 | 0.5 | nih.gov |
Environmental Fate and Enantiomeric Profiling in Aquatic Systems
The presence of pharmaceuticals in the environment is a growing concern. Understanding the environmental fate and enantiomeric profile of chiral drugs like Albuterol is crucial for assessing their potential ecological impact. nih.gov Chiral compounds can undergo stereoselective degradation in the environment, leading to an enrichment of one enantiomer, which may have different toxicological properties. researchgate.netresearchgate.net
Studies have detected Albuterol in wastewater and receiving waters, often with a predominance of one enantiomer. researchgate.netresearchgate.net This non-racemic composition can be a result of stereoselective metabolism in humans before excretion and stereoselective microbial degradation during wastewater treatment and in the aquatic environment. researchgate.netresearchgate.net For example, monitoring of a full-scale wastewater treatment plant showed that salbutamol (Albuterol) was present in wastewater enriched with one enantiomeric form. researchgate.net
This compound is a vital tool for these environmental studies, serving as an internal standard for the accurate quantification of Albuterol enantiomers in complex environmental matrices like river water and wastewater effluent. researchgate.net This allows for precise enantiomeric profiling, which is essential for a comprehensive environmental risk assessment. astrazeneca.com
Development of Reference Standards for Drug Metabolism Research
Stable isotope-labeled compounds, such as this compound, are the gold standard for use as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comkcasbio.comtexilajournal.com Their use is critical for accurate and precise measurement of drug and metabolite concentrations in biological samples. clearsynth.comresearchgate.net
In drug metabolism research, deuterated standards are used to:
Enable accurate quantification: By comparing the analytical response of the analyte to the known concentration of the internal standard, researchers can accurately determine the analyte's concentration. clearsynth.com
Compensate for matrix effects: Complex biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer, leading to inaccurate results. A stable isotope-labeled internal standard that co-elutes with the analyte helps to normalize for these effects. kcasbio.com
Improve method robustness and reliability: The use of deuterated standards is a key component of method validation, ensuring that the analytical procedure is consistent and dependable. clearsynth.comkcasbio.com
The European Medicines Agency (EMA) has noted that a vast majority of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards. kcasbio.com While not explicitly required by the FDA, the agency expects laboratories to develop robust methods, and the use of such standards is considered best practice. kcasbio.com this compound, therefore, plays a crucial role as a reference standard in the development and validation of analytical methods for drug metabolism studies of Albuterol.
Future Research Directions and Methodological Advancements
Innovations in Stereoselective Synthesis of Deuterated Pharmaceuticals
The synthesis of deuterated compounds, particularly those with specific stereochemistry like (R)-Albuterol-d9, demands high levels of precision to ensure that deuterium (B1214612) is placed at the intended position without compromising the enantiomeric purity of the final molecule. Innovations in synthetic methodologies are crucial for producing these complex molecules efficiently and selectively.
Recent progress has centered on developing novel catalytic systems that facilitate stereoselective deuteration. rsc.orgresearchgate.net These methods often employ transition-metal catalysts, such as ruthenium and iridium, or organocatalysts to achieve high selectivity. researchgate.net Biocatalytic approaches, using enzymes like pyridoxal phosphate (PLP)-dependent enzymes, also offer a promising avenue, providing high stereoselectivity and mild reaction conditions, which are advantageous for complex pharmaceutical ingredients. nih.gov The development of methods for the direct, asymmetric catalytic synthesis of deuterated chiral compounds is a key area of focus, aiming to overcome challenges in achieving high enantioselectivity and tolerance for various functional groups. rsc.org
Key strategies in stereoselective deuteration include:
Asymmetric Catalytic Reduction: Utilizing deuterium gas (D2) or in-situ sources like deuterated formic acid with chiral catalysts to reduce prochiral substrates. rsc.org
Hydrogen Isotope Exchange (HIE): Employing catalysts to selectively exchange hydrogen atoms with deuterium from sources like heavy water (D2O) on a pre-existing chiral scaffold. researchgate.net
Biocatalysis: Leveraging the inherent stereoselectivity of enzymes to perform deuteration reactions, such as the transformation of protio-amino acids into their α-deuterated analogs. nih.gov
These advanced synthetic routes are critical for the cost-effective and scalable production of enantiomerically pure deuterated pharmaceuticals like (R)-Albuterol-d9 Hydrochloride.
Advancements in High-Resolution Mass Spectrometry for Isotopic Tracing
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds. It allows for the precise determination of isotopic enrichment and the structural integrity of the labeled molecule. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight (Q-TOF) mass spectrometry provide the sensitivity and resolution required to differentiate between the deuterated drug and its non-deuterated counterpart, as well as their respective metabolites. nih.govnih.gov
In the context of (R)-Albuterol-d9, HRMS is vital for:
Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the deuterated drug in biological systems. musechem.comalfa-chemistry.com The mass difference allows researchers to precisely quantify the concentration of (R)-Albuterol-d9 and its metabolites in complex biological matrices like plasma and urine. dshs-koeln.dedshs-koeln.declinicaltrials.gov
Metabolite Identification: Identifying and structuring novel metabolites. The known isotopic signature of the parent drug aids in distinguishing drug-related compounds from endogenous molecules. nih.gov Studies on (R)-salbutamol have successfully used UHPLC-Q-TOF-MS to identify numerous metabolites in human samples. nih.govresearchgate.net
Isotopic Purity Assessment: Verifying the percentage and location of deuterium incorporation in the synthesized drug substance, ensuring quality control.
The high resolving power of modern instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, can distinguish between isotopologues with very small mass differences, which is crucial for detailed isotope tracing experiments. nih.gov
Table 1: HRMS Techniques in Deuterated Drug Analysis
| Technique | Key Features | Application for (R)-Albuterol-d9 |
| LC-MS/MS | High sensitivity and selectivity; quantitative analysis. | Quantifying drug and metabolite levels in plasma/urine for PK studies. nih.govdshs-koeln.de |
| Q-TOF MS | High mass accuracy and resolution; structural elucidation. | Identifying unknown metabolites and confirming their elemental composition. nih.gov |
| Orbitrap MS | Ultra-high resolution and mass accuracy. | Distinguishing closely related isotopologues and resolving complex spectra. nih.gov |
| FTICR MS | Highest available resolving power and mass accuracy. | In-depth structural characterization and advanced metabolomics research. |
Integration of Computational Chemistry and Molecular Modeling in Deuterated Drug Research
Computational chemistry and molecular modeling provide powerful predictive tools to understand how deuteration impacts a drug's properties at the molecular level. These in silico methods can guide the design of deuterated compounds by predicting the effects of isotopic substitution on metabolic stability and receptor binding before undertaking complex synthesis. nih.gov
For (R)-Albuterol-d9, molecular modeling can be applied to:
Predict Metabolic "Hot Spots": Identify the specific C-H bonds in the molecule that are most susceptible to enzymatic metabolism. Deuterating these sites is most likely to produce a significant kinetic isotope effect, slowing down metabolism.
Simulate Receptor-Ligand Interactions: Molecular dynamics (MD) simulations can model the binding of (R)-Albuterol and its deuterated analog to the β2-adrenergic receptor. nih.govnih.gov These simulations can reveal whether the subtle changes in bond length and vibrational energy caused by deuteration affect the binding affinity, conformation, or dynamics of the drug-receptor complex. nih.govresearchgate.netsemanticscholar.org
Analyze Conformational Changes: Studies have shown that agonist binding induces specific conformational shifts in the β2-adrenergic receptor. esrf.fr Computational tools can explore if deuteration alters the energy landscape of these conformations, potentially influencing receptor activation. nih.gov
By combining computational predictions with experimental data, researchers can develop a more rational approach to designing deuterated drugs, optimizing their pharmacokinetic and pharmacodynamic profiles. nih.gov
Development of Novel In Vitro and In Vivo Models for Metabolic and Pharmacological Studies
The evaluation of deuterated pharmaceuticals relies on a suite of preclinical models to accurately predict their behavior in humans. The development of more sophisticated and relevant in vitro and in vivo models is essential for characterizing the metabolism and pharmacology of compounds like this compound.
In Vitro Models: These systems are used for initial screening of metabolic stability and enzyme interactions. Common models include:
Liver Microsomes: Contain cytochrome P450 enzymes responsible for a significant portion of drug metabolism. They are used to assess the metabolic stability of deuterated versus non-deuterated compounds. beilstein-journals.org
Hepatocytes: Whole liver cells that provide a more complete picture of metabolism, including both Phase I and Phase II enzymatic reactions.
Recombinant Enzymes: Allow for the study of a drug's interaction with specific metabolic enzymes to pinpoint which pathways are affected by deuteration.
In Vivo Models: Animal models are crucial for understanding the integrated pharmacokinetics and pharmacodynamics of a drug within a whole biological system. For a bronchodilator like (R)-Albuterol-d9, relevant models include:
Rodent Models (Rats, Mice): Commonly used for initial PK studies and to establish basic efficacy. nih.govmdpi.com
Guinea Pig and Dog Models: These species have respiratory systems with features more similar to humans and are often used to study bronchodilator effects and airway hyperresponsiveness. scireq.comnih.gov
Asthma and COPD Models: Animals can be sensitized to allergens (e.g., ovalbumin) or exposed to irritants to induce conditions mimicking human asthma or Chronic Obstructive Pulmonary Disease (COPD), allowing for the evaluation of therapeutic efficacy. researchgate.net
Translational pharmacokinetic models that aim to predict human lung concentrations from animal data are a key area of development, helping to bridge the gap between preclinical findings and clinical outcomes. nih.gov
Expanding the Application of Deuterated Analogs in Systems Biology and Multi-Omics Research
The use of stable isotope-labeled compounds like (R)-Albuterol-d9 is expanding beyond traditional pharmacokinetic studies into the realms of systems biology and multi-omics research. metsol.comsilantes.com In these fields, deuterated analogs serve as powerful probes to trace metabolic pathways and understand the broader physiological impact of a drug. moravek.com
Multi-Omics Integration: Multi-omics analysis combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a biological system. nih.govoxfordglobal.com A deuterated compound can act as a specific tracer within this system. For instance, researchers could administer (R)-Albuterol-d9 and use HRMS-based metabolomics to trace the flux of the molecule through various metabolic pathways. nih.govresearchgate.net This approach, known as stable isotope-resolved metabolomics (SIRM), can reveal how the drug and its metabolites influence endogenous metabolic networks. researchgate.net
Potential applications in this area include:
Metabolomics: Tracing the metabolic fate of (R)-Albuterol-d9 to identify all downstream metabolites and quantify their relative abundance. silantes.combiorxiv.org
Proteomics: Using deuterated chemical probes in quantitative proteomics to identify protein targets and understand how drug binding affects protein expression or post-translational modifications.
Systems-Level Understanding: Integrating the data from these "-omics" layers can help elucidate the complete mechanism of action, identify off-target effects, and discover novel biomarkers related to drug response in complex diseases like COPD. mdpi.com
This holistic approach provides a much deeper understanding of a drug's interaction with the biological system, moving beyond the single-target paradigm to a network-level perspective. nih.gov
Q & A
Q. How can enantiomeric purity of (R)-Albuterol-d9 Hydrochloride be reliably determined during synthesis?
Methodological Answer:
- Use chiral HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Retention times for (R)- and (S)-enantiomers should differ by ≥2 minutes under these conditions.
- Alternatively, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers via distinct splitting patterns in the aromatic proton region .
- Validate purity thresholds (>98% for pharmacological studies) using calibration curves from spiked samples.
Q. What validated methods assess isotopic purity of deuterated this compound?
Methodological Answer:
- Liquid chromatography-mass spectrometry (LC-MS) in high-resolution mode (HRMS) quantifies deuterium incorporation. Compare observed isotopic patterns (e.g., m/z 240.2 [M+H]⁺ for non-deuterated vs. m/z 249.2 for d9) with theoretical distributions .
- Nuclear magnetic resonance (²H-NMR) directly measures deuterium content in specific positions, such as the benzylic and aliphatic hydrogens.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding affinity and in vivo efficacy data for this compound?
Methodological Answer:
- Multivariate pharmacokinetic modeling integrates parameters like plasma protein binding, tissue permeability, and metabolic stability (e.g., CYP450-mediated oxidation). For example, deuterium isotope effects may reduce metabolic clearance but increase half-life, requiring adjustments to dosing regimens .
- Conduct species-specific comparative studies to account for interspecies variability in β₂-adrenergic receptor expression and metabolic pathways.
Q. What experimental designs mitigate confounding factors in deuterium isotope effect (DIE) studies for this compound?
Methodological Answer:
- Use paired isotopologs : Synthesize both non-deuterated (Albuterol) and deuterated (Albuterol-d9) forms under identical conditions to isolate isotope effects .
- Apply time-resolved metabolic profiling in hepatocyte models to track deuterium retention in metabolites (e.g., sulfate conjugates) and correlate with enzymatic kinetics.
- Statistical controls : Include sham-deuterated analogs (e.g., d3 or d6 derivatives) to differentiate position-specific isotope effects from bulk deuteration impacts .
Q. How should computational models be validated for predicting metabolic stability of deuterated Albuterol analogs?
Methodological Answer:
- In silico validation : Compare in silico predictions (e.g., molecular docking with CYP3A4 or ADMET predictors) against in vitro microsomal stability assays . For example, measure intrinsic clearance (CLint) in human liver microsomes with/without NADPH cofactors .
- Machine learning integration : Train models on datasets that include deuterium positional effects (e.g., benzylic vs. aliphatic deuteration) to improve predictive accuracy .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in deuterium incorporation?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction temperature, deuterium source purity). For example, a 2³ factorial design evaluates temperature (25°C vs. 40°C), solvent (THF vs. DMF), and catalyst loading .
- Root-cause analysis : Apply principal component analysis (PCA) to LC-MS datasets to identify outlier batches and correlate with synthesis parameters .
Q. How can researchers ensure reproducibility in chiral synthesis protocols for this compound?
Methodological Answer:
- Standardized reaction monitoring : Track reaction progress via inline FTIR to detect intermediates (e.g., ketone reduction steps). Calibrate against reference spectra from authenticated standards .
- Open-data practices : Share raw chromatographic and spectroscopic data in repositories like Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Ethical and Methodological Pitfalls
Q. What ethical considerations apply when designing in vivo studies with deuterated Albuterol analogs?
Methodological Answer:
- Preclinical justification : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study objectives with translational potential. For example, prioritize studies on pulmonary delivery systems over systemic administration if local efficacy is hypothesized .
- Regulatory compliance : Submit protocols to institutional animal care committees (IACUCs) with detailed isotope toxicity assessments, referencing MedChemExpress safety guidelines for deuterated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
